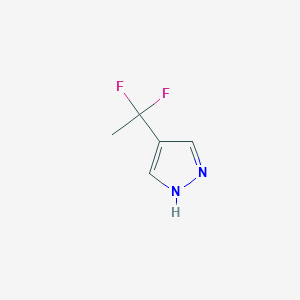
4-(1,1-Difluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The difluoroethyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of “4-(1,1-Difluoroethyl)-1H-pyrazole” would consist of a pyrazole ring with a difluoroethyl group attached at the 4-position. The presence of the fluorine atoms would likely make the compound somewhat polar .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, “this compound” could potentially undergo a variety of chemical reactions. The pyrazole ring could participate in electrophilic substitution reactions, and the difluoroethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of the fluorine atoms could increase its polarity and potentially its boiling point .Aplicaciones Científicas De Investigación
1. Synthesis and Reactivity in Organic Chemistry
4H-Pyrazoles, including derivatives like 4-(1,1-Difluoroethyl)-1H-pyrazole, play a significant role in organic synthesis, particularly in "click" chemistry. Their reactivity, such as in the Diels–Alder reactions, has been a subject of research. For instance, the study by (Abularrage et al., 2020) explores the reactivity of 4-fluoro-4-methyl-4H-pyrazoles in comparison to their difluoro counterparts, providing insights into their stability and reactivity in the presence of biological nucleophiles.
2. Antioxidant and Radical Scavenging Properties
Pyrazole derivatives have been studied for their biological and pharmacological activities, including antioxidant properties. The research conducted by (Karrouchi et al., 2019) highlights the synthesis of novel 3,5-dimethyl-1H-pyrazole derivatives and their in vitro antioxidant activities, demonstrating the potential of pyrazole compounds in biomedical applications.
3. Application in Material Science
Pyrazoles have been used in material science for the synthesis of fluorinated compounds, offering unusual and interesting properties. (Maspero et al., 2012) report an improved preparation of highly fluorinated pyrazoles and their subsequent transformation into functionalized derivatives, highlighting the versatility of pyrazoles in material science.
4. Agrochemical Applications
The pyrazole scaffold, including variants like this compound, is important in the agrochemical industry. For instance, (Zhao et al., 2017) discuss the synthesis of pyrazole carboxamide derivatives and their nematocidal activity against certain pests, indicating their potential use in agriculture.
5. Optical and Electronic Applications
The structural, spectral, and electronic properties of fluorinated pyrazoles are of interest in various applications, including in the development of sensors and electronic materials. The study by (Pedrini et al., 2020) on fluorinated bis(pyrazoles) demonstrates their potential in detecting gases and organic solvents, showcasing the diverse applications of these compounds.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is suggested that the compound may exhibit solvent-dependent photo-physical properties and intramolecular charge transfer (ict) process . The solvent-dependent relaxation process of excited 4-(1,1-Difluoroethyl)-1H-pyrazole, which is affected by the ICT process, has been analyzed .
Biochemical Pathways
The compound shows apparent two-photon fluorescence properties , suggesting it may influence pathways related to photon absorption and emission in certain environments.
Result of Action
It has been observed that the compound exhibits two-photon fluorescence properties , which could potentially be used in applications such as two-photon fluorescence imaging.
Action Environment
The action of this compound is influenced by environmental factors . For instance, its photoluminescence behavior is temperature-dependent, with its radiative lifetime and photoluminescence quantum yield decreasing with increasing temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-9-3-4/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXALPFRWSJBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)
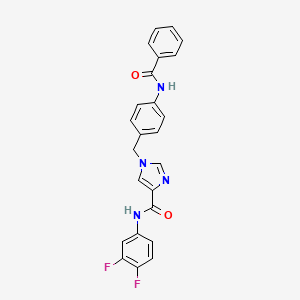
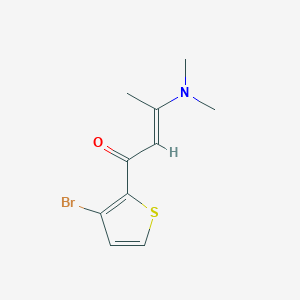
![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)
![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)
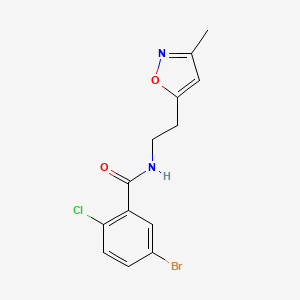
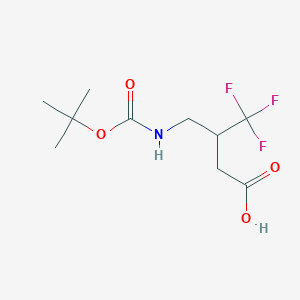

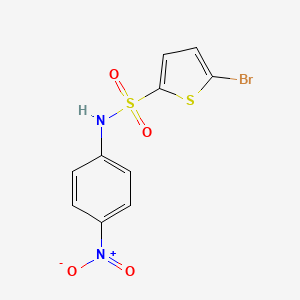
![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)
![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
